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molecular formula C16H12O B8500085 9,10-Dihydro-9,10-methanoanthracene-9-carboxaldehyde CAS No. 60070-19-1

9,10-Dihydro-9,10-methanoanthracene-9-carboxaldehyde

Cat. No. B8500085
M. Wt: 220.26 g/mol
InChI Key: ZAELYRWEXINIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045560

Procedure details

9-Formyl-9,10-dihydro-9,10-methanoanthracene (iii) is prepared from 9-amino-12-hydroxy-9,10-dihydro-9,10-ethanoanthracene (ii) by treatment with nitrous acid or metal nitrite in an acidic medium.
Name
9-amino-12-hydroxy-9,10-dihydro-9,10-ethanoanthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]12[CH:17]([OH:18])[CH2:16][CH:9]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=31)[C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.N(O)=O.N([O-])=O>>[CH:17]([C:2]12[CH2:16][CH:9]([C:8]3[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=31)[C:10]1[C:15]2=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:18]

Inputs

Step One
Name
9-amino-12-hydroxy-9,10-dihydro-9,10-ethanoanthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC12C3=CC=CC=C3C(C=3C=CC=CC13)CC2O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C12C3=CC=CC=C3C(C=3C=CC=CC13)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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